Product packaging for 2,5-dioxopyrrolidin-1-yl formate(Cat. No.:CAS No. 17592-54-0)

2,5-dioxopyrrolidin-1-yl formate

Cat. No.: B2675881
CAS No.: 17592-54-0
M. Wt: 143.098
InChI Key: HTHSIXDWFKZUGO-UHFFFAOYSA-N
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Description

2,5-dioxopyrrolidin-1-yl formate is a useful research compound. Its molecular formula is C5H5NO4 and its molecular weight is 143.098. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO4 B2675881 2,5-dioxopyrrolidin-1-yl formate CAS No. 17592-54-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) formate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4/c7-3-10-6-4(8)1-2-5(6)9/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHSIXDWFKZUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17592-54-0
Record name 2,5-dioxopyrrolidin-1-yl formate
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General Context of Active Esters in Organic Synthesis

Active esters are a class of ester functional groups that are highly susceptible to nucleophilic attack. wikipedia.org This enhanced reactivity, when compared to simple alkyl esters like ethyl acetate (B1210297), is achieved by incorporating electronegative substituents in the acyl or alkoxy portion of the molecule. wikipedia.org This activation makes them powerful acylating agents, enabling the efficient formation of new chemical bonds, most notably amide bonds. wikipedia.orgresearchgate.net

The primary application of active esters lies in their ability to facilitate reactions under mild conditions, which is particularly crucial in the synthesis of complex molecules like peptides. rsc.orgbachem.com In peptide synthesis, the formation of a peptide bond between two amino acids requires the activation of a carboxylic acid group to make it more reactive towards the amino group of the other. bachem.com Active esters serve as well-defined, moderately reactive intermediates that can be prepared beforehand or generated in situ. rsc.org This controlled reactivity helps to minimize common side reactions, such as racemization, which can be a significant challenge with more aggressive activating agents. rsc.org

Beyond peptide synthesis, active esters are employed in a wide range of organic transformations, including the synthesis of polymers with reactive side chains and the formation of carbon-carbon bonds. wikipedia.orgchemistryworld.com Their versatility and the ability to fine-tune their reactivity by modifying their structure have made them indispensable tools for synthetic chemists.

Fundamental Principles and Utility of N Hydroxysuccinimide Nhs Esters

Among the various types of active esters, N-hydroxysuccinimide (NHS) esters are one of the most widely used and versatile classes of reagents in chemical biology and organic synthesis. glenresearch.comthieme-connect.com Their popularity stems from a combination of favorable properties: they are relatively easy to prepare, stable enough for storage, and highly reactive and selective towards primary amines in aqueous environments. glenresearch.com

The fundamental principle behind the utility of NHS esters lies in the excellent leaving group ability of the N-hydroxysuccinimide moiety. glenresearch.com The reaction mechanism involves the nucleophilic attack of a primary amine on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, releasing the stable N-hydroxysuccinimide and forming a very stable amide bond. glenresearch.com

Key Characteristics of NHS Esters:

PropertyDescription
Reactivity Highly reactive towards primary aliphatic amines. glenresearch.com Can also react with other nucleophiles like hydroxyl and sulfhydryl groups, but the resulting products are less stable. glenresearch.com
Selectivity Primarily react with primary amines, making them ideal for targeting specific sites in biomolecules like proteins. glenresearch.comnih.gov
Stability Can be isolated and stored, although they are susceptible to hydrolysis, especially at higher pH. glenresearch.comthermofisher.com
Solubility Solubility varies depending on the overall structure. Non-sulfonated NHS esters are often dissolved in organic solvents like DMSO or DMF before being added to aqueous reaction mixtures. thermofisher.comlumiprobe.com
pH Dependence The reaction with amines is highly pH-dependent, with an optimal range typically between pH 7.2 and 9. thermofisher.comlumiprobe.com At lower pH, the amine is protonated and less reactive, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction. lumiprobe.com

The utility of NHS esters is extensive, particularly in the field of bioconjugation. They are commonly used to:

Label proteins and other biomolecules: NHS esters of fluorescent dyes, biotin, and other reporter groups are widely available and used to attach these labels to proteins and oligonucleotides for detection and analysis. thermofisher.comlumiprobe.comnih.gov

Create crosslinkers: Homobifunctional NHS esters can be used to link two molecules containing primary amines, which is valuable for studying protein-protein interactions. nih.gov

Immobilize proteins: Supports activated with NHS esters can efficiently conjugate with proteins or other amine-containing ligands for applications like affinity chromatography. thermofisher.com

Facilitate peptide synthesis: NHS esters of amino acids are used to form peptide bonds in a controlled manner. nih.govwikipedia.org

Specific Research Significance of 2,5 Dioxopyrrolidin 1 Yl Formate As a Reactive Intermediate

Established Synthetic Routes and Strategies

Traditional methods for synthesizing this compound and its derivatives have been well-documented, providing a solid foundation for chemical synthesis in this area. These routes often involve coupling reactions with formic acid or its precursors, the use of specific coupling agents, and multi-step synthetic pathways.

Coupling Reactions Utilizing Formic Acid or its Precursors

The direct coupling of formic acid with N-hydroxysuccinimide (NHS) is a fundamental approach to forming this compound. This reaction typically requires activation of the formic acid to facilitate the esterification of NHS. While direct use of formic acid is common, precursors that can generate formic acid in situ or activated forms of formate are also employed to drive the reaction to completion. The efficiency of this method can be influenced by the choice of activating agents and reaction conditions.

Application of Coupling Agents (e.g., Dicyclohexylcarbodiimide (B1669883) (DCC), Di(N-succinimidyl) Carbonate (DSC))

Coupling agents are instrumental in the synthesis of this compound and its derivatives. Dicyclohexylcarbodiimide (DCC) is a widely used reagent that facilitates the formation of the NHS ester by activating the carboxylic acid group of formic acid, leading to an activated intermediate that readily reacts with N-hydroxysuccinimide. acs.org The byproduct of this reaction, dicyclohexylurea, is insoluble in many organic solvents and can be removed by filtration.

Di(N-succinimidyl) carbonate (DSC) is another effective coupling agent. researchgate.netgoogle.com It reacts with a carboxylic acid in the presence of a base to form the corresponding NHS ester. researchgate.netgoogle.com This method is often preferred due to the clean reaction profile and the formation of water-soluble byproducts. For instance, the synthesis of 2,5-dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate was achieved using DSC with triethylamine (B128534) in acetonitrile (B52724) at room temperature, resulting in a 51% yield. researchgate.net Similarly, DSC is used to activate a carboxylic acid as an NHS ester for subsequent conjugation. google.com

Coupling AgentRole in SynthesisReference
Dicyclohexylcarbodiimide (DCC)Activates carboxylic acids to facilitate NHS ester formation. acs.org acs.org
Di(N-succinimidyl) Carbonate (DSC)Reacts with carboxylic acids to form NHS esters, often with cleaner reaction profiles. researchgate.netgoogle.com researchgate.netgoogle.com

Multi-Step Synthesis from Precursor Molecules

In many instances, the synthesis of derivatives of this compound involves a multi-step approach starting from more complex precursor molecules. vulcanchem.comresearchgate.net This strategy allows for the introduction of various functional groups and structural motifs.

A common multi-step synthesis begins with the protection of a starting molecule, followed by a series of transformations to build the desired molecular framework, and culminates in the formation of the NHS ester in one of the final steps. For example, the synthesis of esters of 6-(2,5-dioxopyrrolidin-1-yl)-2-(morpholin-4-yl)hexanoic acid started from 6-aminohexanoic acid. researchgate.net This precursor was first condensed with succinic anhydride (B1165640) to form the succinimide (B58015) intermediate, which then underwent further transformations to yield the final product. researchgate.net

Another example involves the synthesis of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, where Boc-protected alanine (B10760859) was first coupled with benzylamine. acs.org The Boc protecting group was then removed, and the resulting amine was reacted with succinic anhydride to form a succinamic acid, which was subsequently cyclized to the desired succinimide. acs.org

Advanced Synthetic Approaches and Process Development

To address the limitations of traditional batch synthesis, such as scalability and reproducibility, advanced synthetic methodologies are being explored. These include continuous flow synthesis and the meticulous optimization of reaction parameters.

Continuous Flow Synthesis for Enhanced Scalability and Reproducibility

Continuous flow synthesis has emerged as a powerful technique for the production of fine chemicals and pharmaceuticals, offering advantages such as improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. diva-portal.orgbeilstein-journals.org For the synthesis of this compound and its derivatives, continuous flow reactors can enhance scalability by allowing for uninterrupted production. The high surface-area-to-volume ratio in microreactors enables rapid heating and cooling, leading to better control over reaction exotherms and potentially higher yields and purity. diva-portal.org This technology is particularly beneficial for reactions that are difficult to control in large batch reactors.

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Reaction Time

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and reaction time. acs.orgrsc.org

Solvent Effects: The polarity and solubility characteristics of the solvent can significantly impact reaction rates and outcomes. For instance, in the synthesis of a derivative, acetonitrile was used as the solvent with triethylamine as a base. researchgate.net Dichloromethane is another commonly used solvent for these types of coupling reactions. nih.gov A screening of solvents is often necessary to identify the optimal medium for a specific transformation. rsc.org

Temperature: Temperature control is critical. While some reactions proceed efficiently at room temperature researchgate.netnih.gov, others may require heating to achieve a reasonable reaction rate. For example, the synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)-4-phenylmorpholin-2-one was performed at 60 °C. mdpi.com Conversely, some reactions may need to be cooled to prevent side reactions.

Reaction Time: The duration of the reaction is another important factor. Reaction times can vary from a few hours to overnight. researchgate.netnih.gov Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and to avoid the formation of degradation products. nih.gov For example, a reaction time of 20 hours was reported for the synthesis of 2,5-dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, while a 10-hour reaction was sufficient for benzyl (B1604629) 2,5-dioxopyrrolidin-1-yl carbonate. researchgate.netnih.gov

ParameterInfluence on SynthesisExamplesReference
Solvent Affects reaction rates and solubility of reactants and products.Acetonitrile, Dichloromethane researchgate.netnih.gov
Temperature Controls reaction kinetics and selectivity.Room temperature, 60 °C researchgate.netmdpi.com
Reaction Time Determines the extent of conversion and potential for side reactions.10 hours, 20 hours researchgate.netnih.gov

Preparation of Related 2,5-Dioxopyrrolidin-1-yl Derivatives for Comparative Studies

The synthesis of various derivatives of 2,5-dioxopyrrolidin-1-yl compounds is crucial for establishing structure-activity relationships (SAR) and for comparative analysis of their physicochemical or biological properties. By systematically modifying the chemical structure, researchers can evaluate how different functional groups or structural motifs influence the compound's behavior. These studies often involve the preparation of a series of related analogs for direct comparison.

A key strategy in medicinal chemistry and materials science is the synthesis of N-hydroxysuccinimide (NHS) esters from carboxylic acids, which serve as versatile intermediates. tandfonline.com These active esters are widely used for bioconjugation, peptide synthesis, and creating functionalized materials. thieme-connect.com General methods for their preparation include using coupling agents like dicyclohexylcarbodiimide (DCC), or activators such as triphosgene (B27547) which facilitate the reaction between a carboxylic acid and N-hydroxysuccinimide. tandfonline.com Another approach involves the use of triphenylphosphine (B44618) and iodine to generate active esters from carboxylic acids under mild, room-temperature conditions. organic-chemistry.org

Comparative Lipophilicity Studies

In one such comparative study, a series of alkyl-6-(2,5-dioxopyrrolidin-1-yl)-2-(morpholin-4-yl)hexanoates were synthesized to investigate the effect of alkyl chain length on lipophilicity, a critical parameter for drug design, particularly for transdermal penetration enhancers. sciforum.net The synthesis began with a multi-step preparation of the key intermediate, ethyl-6-(2,5-dioxopyrrolidin-1-yl)-2-(morpholin-4-yl)hexanoate (3), starting from 6-aminohexanoic acid. sciforum.net This intermediate then underwent a base-catalyzed transesterification reaction with a series of primary unbranched alcohols (C6-C12) to yield the target ester derivatives (4a-g). sciforum.net The lipophilicity of these compounds was determined by RP-HPLC, and as expected, it increased linearly with the length of the alkyl chain. sciforum.net

CompoundAlkyl Chain (R)Lipophilicity (log k)
3 EthylN/A (Reference)
4a HexylN/A
4b HeptylN/A
4c NonylN/A
4d DecylN/A
4e UndecylN/A
4f DodecylHighest

N/A: Specific log k values were described as increasing with chain length, but individual numerical data points are not provided in the source. sciforum.net

Comparative Anticonvulsant Activity Studies

To discover new therapeutics for neurological disorders like epilepsy, focused series of hybrid pyrrolidine-2,5-dione derivatives have been synthesized for comparative in vivo evaluation. nih.gov In one study, (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides were prepared through an optimized coupling reaction to assess their anticonvulsant properties in animal models. nih.gov This comparative approach allowed for the identification of compounds with potent activity in the maximal electroshock (MES) and 6 Hz seizure tests. nih.gov

Further research focused on the enantiomers of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides. acs.org Applying an asymmetric synthetic procedure, the individual R- and S-enantiomers were obtained and tested in various seizure models. This comparative analysis revealed that the stereochemistry at the chiral center significantly impacted the anticonvulsant efficacy and safety profile. For instance, the R-enantiomer of one lead compound, (R)-AS-1, showed a more favorable profile compared to its S-enantiomer. acs.org

CompoundAnticonvulsant Efficacy (MES Test ED₅₀ mg/kg)Neurotoxicity (Rotarod Test TD₅₀ mg/kg)
(R)-AS-1 (7) 45.6 (approx.)> 500
(S)-AS-1 (7) Higher than R-enantiomerN/A
(R)-8 (2-fluoro-derivative) More potent than (R)-AS-1224.7

Data synthesized from text describing relative potencies and specific values. nih.govacs.org

Comparative Studies for Radiopharmaceutical Precursors

The synthesis of succinimidyl halobenzoates provides another example of preparing derivatives for comparative purposes, specifically for use as radiolabeling agents for biomolecules. mdpi.com A series of succinimidyl esters with different halogen substituents (e.g., fluoro, bromo, iodo) were prepared by reacting N-hydroxysuccinimide with the corresponding halobenzoyl chlorides in the presence of triethylamine. mdpi.com This allows for a direct comparison of how different radiohalogens affect the labeling efficiency and properties of the resulting radiopharmaceutical. The synthesis of the precursor for N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), a widely used agent for introducing fluorine-18 (B77423), is a key area of this research. researchgate.netresearchgate.net

DerivativeStarting MaterialYield (%)
Succinimidyl 4-fluorobenzoate4-Fluorobenzoyl chlorideHigh (77-92% range for series)
Succinimidyl 4-chlorobenzoate4-Chlorobenzoyl chlorideHigh (77-92% range for series)
Succinimidyl 4-bromobenzoate4-Bromobenzoyl chlorideHigh (77-92% range for series)
Succinimidyl 4-iodobenzoate4-Iodobenzoyl chlorideHigh (77-92% range for series)

Yields are reported as a general range for the series of halobenzoates. mdpi.com

Structure-Activity Relationship (SAR) Studies

In a different context, derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (B126) (MPPB) were synthesized and evaluated to understand the structural components responsible for its ability to enhance monoclonal antibody production in cell cultures. plos.orgsemanticscholar.org By breaking down the parent molecule into its constituent parts, such as N-(2,5-dioxopyrrolidin-1-yl) benzamide, 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzamide, and 2,5-dimethylpyrrole, researchers could compare their individual effects. This comparative analysis revealed that the 2,5-dimethylpyrrole moiety was the most critical partial structure for the observed activity. plos.org

Nucleophilic Acyl Substitution Reactions

The core reactivity of this compound is centered around nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the formyl group. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the N-hydroxysuccinimide moiety as a stable leaving group. libretexts.org This process facilitates the transfer of the formyl group to the nucleophile.

Reactivity with Primary Amines for Amide Bond Formation

The reaction of this compound with primary amines is a well-established method for the formation of formamides. nih.gov The NHS ester is highly reactive towards primary amines (-NH2), making it a valuable tool for labeling proteins, amine-modified oligonucleotides, and other molecules containing primary amines. broadpharm.com This reactivity is a cornerstone of its application in bioconjugation and chemical biology. biorxiv.orgbiorxiv.org The reaction proceeds readily, often under mild conditions, to yield the corresponding N-formylated product. nih.gov The N-hydroxysuccinimide byproduct is generally easy to remove from the reaction mixture.

The general scheme for this reaction is as follows:

R-NH₂ + C₅H₅NO₄ → R-NHCHO + C₄H₅NO₂

Where R represents an organic substituent.

Nucleophile (Primary Amine)Product (Formamide)Reaction ConditionsYieldReference
BenzylamineN-BenzylformamideDMF-H₂OQuantitative nih.gov
OctylamineN-OctylformamideDMF-H₂OQuantitative nih.gov
AnilineN-PhenylformamideDMF-H₂OQuantitative nih.gov
L-phenylalanineN-formyl-L-phenylalanineEDCI, NaHCO₃, water/DMFExcellent nih.gov

Interaction with Other Nucleophiles (e.g., Alcohols, Thiols)

While primary amines are the most common nucleophiles to react with this compound and other NHS esters, these compounds can also react with other nucleophiles such as alcohols and thiols. broadpharm.com However, the reactivity towards these nucleophiles is generally lower than towards primary amines. The reaction with alcohols (alcoholysis) leads to the formation of formate esters, while reaction with thiols yields thioformates. The efficiency of these reactions can be influenced by factors such as the nucleophilicity of the specific alcohol or thiol, the solvent system, and the presence of catalysts. For instance, the reaction of NHS esters with thiols has been reported, and in some cases, can compete with amine reactions depending on the conditions and the specific molecules involved. rsc.org

Formylation Reactions Mediated by the Compound

This compound serves as an effective formylating agent, transferring a formyl group (—C(O)H) to a variety of organic substrates. google.com This process is a direct consequence of the nucleophilic acyl substitution mechanism discussed previously.

Transfer of the Formyl Group to Various Organic Substrates

The primary application of this compound as a formylating agent is in the N-formylation of amines. nih.gov This includes a wide range of substrates from simple alkyl and aryl amines to more complex molecules like amino acids and peptides. nih.gov The mild conditions required for these reactions make it a suitable reagent for sensitive substrates where harsh reagents like formic acid or formyl chloride might lead to side reactions or degradation. Beyond amines, its potential to formylate other nucleophilic functional groups exists, though it is less commonly reported in the literature.

Scope and Limitations of Formylation Efficiency and Selectivity

The scope of formylation using this compound is broad, particularly for primary amines. nih.gov High yields are often achieved with a variety of amine substrates. nih.gov A key advantage is the potential for chemoselectivity. For example, in molecules containing both amine and hydroxyl or thiol groups, the amine is preferentially formylated due to its higher nucleophilicity. biorxiv.org Conditions can be optimized to selectively formylate primary amines over secondary amines. nih.gov

Elucidation of Reaction Mechanisms and Transition State Analysis

The mechanism of nucleophilic acyl substitution at a carbonyl center, which is central to the reactivity of this compound, has been the subject of extensive study. The reaction is generally considered to proceed through a stepwise addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

The proposed mechanism is as follows:

Nucleophilic Attack: The nucleophile (e.g., a primary amine) attacks the electrophilic carbon of the formyl group. This is typically the rate-determining step.

Formation of a Tetrahedral Intermediate: The attack leads to the formation of a transient, high-energy tetrahedral intermediate where the carbonyl oxygen bears a negative charge.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide anion, which is a good leaving group due to the stability of the resulting anion through resonance.

Proton Transfer: A final proton transfer step, often involving the solvent or another base, yields the neutral formylated product and the N-hydroxysuccinimide byproduct.

Computational studies on related systems, such as the aminolysis of esters, have provided further insight into the reaction pathway. researchgate.net Density functional theory (DFT) calculations have been used to model the transition states of these reactions. These studies suggest that the reaction can proceed via a concerted mechanism, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously, or a stepwise mechanism. The actual pathway can be influenced by the solvent and the presence of catalysts. researchgate.net For the aminolysis of methyl formate with ammonia (B1221849), it has been shown that a catalyzed reaction involving a second ammonia molecule favors a stepwise mechanism with a lower activation energy. researchgate.net Similar principles are expected to apply to the reactions of this compound, where the specific nature of the nucleophile and reaction conditions will dictate the precise energetic landscape of the reaction and the structure of the transition state.

Role of the 2,5-Dioxopyrrolidin-1-yl Moiety in Enhancing Electrophilicity

The 2,5-dioxopyrrolidin-1-yl group, or N-hydroxysuccinimide (NHS), plays a pivotal role in activating the formyl group for nucleophilic attack. The N-hydroxysuccinimide is an excellent leaving group, a property that significantly enhances the electrophilicity of the carbonyl carbon of the formate. This enhancement is a consequence of the electronic structure of the NHS moiety. The two carbonyl groups on the succinimide ring are electron-withdrawing, which inductively pulls electron density away from the nitrogen atom and, subsequently, from the ester oxygen. This polarization makes the formyl carbonyl carbon more electron-deficient and, therefore, a prime target for nucleophiles such as primary amines. acs.org

The reaction proceeds via a nucleophilic acyl substitution mechanism. A nucleophile, typically an amine, attacks the electrophilic carbonyl carbon of the formyl group. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the stable N-hydroxysuccinimide anion and the formation of a formylated product, such as a formamide (B127407) in the case of an amine nucleophile. The stability of the resulting N-hydroxysuccinimide anion is a key driving force for the reaction.

The utility of NHS esters in bioconjugation is well-established, where they are commonly used to label proteins and other biomolecules at their primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus). thermofisher.comnih.gov This widespread use underscores the effectiveness of the NHS moiety in facilitating acyl transfer reactions under mild, often physiological, conditions.

Kinetic and Thermodynamic Aspects of Acyl Transfer Processes

Kinetics of Reaction:

The most significant competing reaction for the aminolysis (reaction with an amine) of NHS esters in aqueous media is hydrolysis. The rate of hydrolysis is highly dependent on the pH of the solution. thermofisher.com

Effect of pH: The rate of hydrolysis of NHS esters increases significantly with increasing pH. thermofisher.com This is because the concentration of the more nucleophilic hydroxide (B78521) ion increases. For instance, the half-life of hydrolysis for a typical NHS ester can be several hours at pH 7 but can decrease to minutes at pH 8.6. thermofisher.com The reaction with amines is also pH-dependent, as the amine must be in its unprotonated, nucleophilic form to react. Therefore, a careful balance of pH is crucial for efficient acylation, typically in the range of 7.2 to 8.5. thermofisher.comstackexchange.com

Aminolysis vs. Hydrolysis: In the presence of an amine, both aminolysis and hydrolysis occur as competing reactions. Studies on various NHS esters have shown that the rate of aminolysis is generally much faster than the rate of hydrolysis at a given pH. nih.govnih.gov However, in dilute protein solutions or with less reactive amines, hydrolysis can become a significant side reaction, reducing the yield of the desired conjugate. nih.gov The ratio of the rates of aminolysis to hydrolysis is a critical parameter for optimizing conjugation reactions.

Interactive Data Table: Half-life of Hydrolysis for a Generic NHS-Ester

pHTemperature (°C)Half-life of Hydrolysis
7.004-5 hours
8.6410 minutes

This data is for a general N-hydroxysuccinimide ester and serves as an illustrative example. thermofisher.com Specific values for this compound may vary.

Thermodynamics of Acyl Transfer:

While detailed thermodynamic parameters such as enthalpy and entropy of reaction for this compound are not available in the literature, the widespread and efficient use of NHS esters for acylation under various conditions points to a significantly negative Gibbs free energy change for the reaction with primary amines.

Applications in Organic Synthesis and Advanced Chemical Transformations

Role as a Versatile Building Block in Complex Chemical Synthesis

2,5-dioxopyrrolidin-1-yl formate (B1220265) serves as a key building block, enabling the assembly of intricate molecular architectures. Its ability to act as a formylating agent and, more importantly, as a precursor to highly reactive intermediates makes it a valuable tool in multistep synthesis.

Precursor for Advanced Organic Intermediates in Fine Chemical Production

A primary application of 2,5-dioxopyrrolidin-1-yl formate is in the synthesis of N-hydroxysuccinimide (NHS) esters from a wide array of organic halides. These NHS esters are stable, isolable intermediates that are crucial in the production of fine chemicals and pharmaceuticals. The reaction typically involves a palladium-catalyzed carbonylation where this compound serves as a solid, easy-to-handle source of carbon monoxide. mdpi.comresearchgate.net This method circumvents the need for gaseous, toxic carbon monoxide, enhancing the safety and practicality of the process. mdpi.com

The scope of this transformation is broad, encompassing aryl, heteroaryl, alkenyl, and allyl halides, which are converted into their corresponding NHS esters in high yields. researchgate.net These activated esters are then poised for reaction with nucleophiles, particularly amines, to form stable amide bonds. This two-step sequence is a powerful strategy for creating complex molecules. For instance, this methodology has been employed in the synthesis of precursors for pyrrolobenzodiazepines, a class of compounds with significant antitumor properties. google.com Another notable application is the synthesis of 2,5-dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, an important intermediate for introducing fluorine-18 (B77423) into bioactive compounds for positron emission tomography (PET) imaging. researchgate.net

Starting Material (Halide)Resulting NHS Ester IntermediateApplication Area
Iodinated AzobenzenesNHS-functionalized AzobenzenesMolecular Switches, Materials Science mdpi.com
3-Bromoquinoline2,5-dioxopyrrolidin-1-yl quinoline-3-carboxylateHeterocyclic Chemistry, Medicinal Chemistry molaid.com
(S)-2-(allyloxycarbonylamino)-3-methylbutanoic acid(S)-2,5-dioxopyrrolidin-1-yl 2-(allyloxycarbonylamino)-3-methylbutanoateIntermediates for Pyrrolobenzodiazepines google.com
4-Iodobenzoic acid derivative2,5-dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoateRadiopharmaceutical Precursors researchgate.net

Facilitation of Molecular Diversification Strategies

The synthesis of NHS esters using this compound is a cornerstone of molecular diversification strategies. By creating a common activated intermediate from a core molecular scaffold, a library of diverse analogs can be rapidly generated through reaction with various amines. This approach is highly efficient for structure-activity relationship (SAR) studies in drug discovery and for tailoring the properties of materials.

A clear example is the functionalization of azobenzene (B91143) scaffolds. By converting an iodinated azobenzene into its NHS ester, subsequent reaction with different amino acids or other amine-containing molecules allows for the introduction of a wide range of functionalities. mdpi.com This modular approach enables the systematic tuning of the azobenzene's photochemical properties and its integration into larger systems like polymers or biological macromolecules. mdpi.com This strategy significantly streamlines the synthesis of complex, functional molecules that would otherwise require lengthy, linear synthetic routes. mdpi.com

Strategies for Chemical Functionalization and Derivatization

The reactivity of the NHS esters generated via this compound chemistry provides a powerful platform for the chemical modification and derivatization of a wide range of molecules, from small organic compounds to large biomolecules.

Site-Specific Labeling and Chemical Conjugation in Chemical Biology Research

In the field of chemical biology, the specific labeling of proteins, peptides, and other biomolecules is essential for studying their function, localization, and interactions. NHS esters are widely used reagents for this purpose, as they react efficiently and selectively with the primary amino groups of lysine (B10760008) residues and the N-terminus of proteins under mild, aqueous conditions (optimally at pH 8.3-8.5). lumiprobe.comlumiprobe.com This reaction results in the formation of a stable amide bond, effectively conjugating a label (e.g., a fluorescent dye, biotin, or an affinity tag) to the protein. lumiprobe.comacs.org

Labeling StrategyTarget Residue(s)Key FeaturesResearch Application Example
Standard NHS Ester LabelingPrimary amines (Lysine, N-terminus)Well-established, efficient reaction at pH 8.3-8.5. lumiprobe.comlumiprobe.comGeneral protein labeling with fluorophores (e.g., Fluorescein, Rhodamine) or biotin. acs.org
MESNA-Thioester ConversionN-terminal CysteineTransforms non-selective NHS esters into site-specific reagents. acs.orgnih.govQuantitative analysis of protein-protein interactions (WWP2-PTEN). acs.orgnih.gov
Safirinium NHS EstersPrimary aminesIntroduces a charged, fluorescent tag to enhance mass spectrometry detection. mdpi.comDerivatization of peptides for high-resolution mass spectrometry. mdpi.com

Synthesis of Novel Analogs and Functionalized Derivatives

The versatility of this compound extends to the synthesis of novel analogs of known bioactive compounds, enabling the exploration of new chemical space and the development of next-generation therapeutics. The pyrrolidine-2,5-dione moiety itself is a recognized pharmacophore present in compounds with a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer effects. acs.org

Research has led to the discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, an orally bioavailable modulator of the glutamate (B1630785) transporter EAAT2 with potent antiseizure activity, showcasing the therapeutic potential of this scaffold. acs.org In another study, a novel succinimide (B58015) derivative, synthesized via a Michael addition to an N-benzylmaleimide, demonstrated significant cardioprotective and hepatoprotective effects against 5-fluorouracil-induced toxicity. arabjchem.org Furthermore, various pyrrole-based heterocyclic compounds derived from intermediates like 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide have shown promising antibacterial, antifungal, and antitubercular activities. researchgate.net These examples highlight how the core chemistry involving succinimide-containing structures facilitates the generation of functionally diverse and biologically active molecules. mdpi.comnih.gov

Utilization in Specialized Chemical Reaction Systems

The most prominent specialized application of this compound is its use as a carbon monoxide surrogate in palladium-catalyzed carbonylation reactions. mdpi.com This system provides a safe, efficient, and mild alternative to using high pressures of CO gas, which has historically been a significant barrier to the widespread adoption of carbonylation chemistry in academic and smaller-scale industrial laboratories. mdpi.com

The typical catalytic system involves a palladium(II) precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a bulky phosphine (B1218219) ligand, with Xantphos being particularly effective. mdpi.com The reaction proceeds under mild conditions, often at temperatures around 60-80 °C, and is tolerant of a wide variety of functional groups. mdpi.com The proposed mechanism involves the oxidative addition of the organic halide to a Pd(0) species (generated in situ), followed by migratory insertion of CO (generated from the decomposition of the formate) to form an acyl-palladium intermediate. diva-portal.orgresearchgate.net Subsequent reaction with the N-hydroxysuccinimide moiety leads to the formation of the desired NHS ester and regeneration of the Pd(0) catalyst. diva-portal.org This catalytic cycle has been instrumental in the efficient synthesis of the NHS esters discussed in the preceding sections, demonstrating a significant advance in synthetic methodology. researchgate.netmolaid.comlookchem.com

Integration into Orthogonal Reactivity Schemes for Multi-Step Syntheses

The strategic application of this compound and its derivatives, broadly known as N-hydroxysuccinimide (NHS) esters, is pivotal in the design of complex multi-step synthetic sequences. Their unique reactivity allows for their integration into orthogonal chemical strategies, where specific chemical transformations can be performed in the presence of other functional groups without interference. This selectivity is fundamental to the efficient construction of complex molecules, including peptides and other bioactive compounds. acs.orgnih.gov

The principle of orthogonality is exemplified in DNA-templated synthesis, where a DNA walker can mediate a series of amine acylation reactions. nih.gov In such systems, amino acid N-hydroxysuccinimidyl (NHS) esters are used as the building blocks. The DNA track is programmed to bring the walker and specific substrates together, initiating a reaction. The walker, which contains a primary amine, attacks the NHS ester of the substrate, leading to the formation of an oligoamide product. nih.gov This process occurs in a single isothermal solution without the need for intermediate purification steps, showcasing the high degree of control achievable with NHS ester chemistry in a multi-component system. nih.gov

Furthermore, the stability and selective reactivity of NHS esters are exploited in palladium-catalyzed carbonylation reactions. N-hydroxysuccinimidyl formate can act as a stable and reactive carbon monoxide surrogate, facilitating the synthesis of a wide array of NHS-esters from various substrates. thieme-connect.de This method allows for the in situ generation of carbon monoxide, with N-hydroxysuccinimide acting as a nucleophile, thereby streamlining the synthetic process. thieme-connect.de Another advanced application involves the palladium-catalyzed coupling of aryl thianthrenium salts with N-hydroxysuccinimide (NHS) formate to produce NHS esters without the use of carbon monoxide gas. organic-chemistry.org This redox-neutral process is compatible with a broad range of functional groups, making it suitable for the late-stage functionalization of complex molecules. organic-chemistry.org

A solvent-controllable protocol has also been developed for the synthesis of 3-(2,5-dioxopyrrolidin-1-yl)acrylates from terminal carbonyl alkynes in a two-step, one-pot reaction. rsc.org This demonstrates how reaction conditions can be tuned to direct the outcome of a synthetic sequence involving NHS-related structures. The reliable and predictable reactivity of NHS esters, under specific conditions, makes them indispensable tools for chemists designing sophisticated, multi-step synthetic routes. acs.orgorganic-chemistry.org

Application in Click Chemistry Architectures as a Linker or Building Block

Derivatives of this compound are extensively used in click chemistry, a set of biocompatible reactions known for their high yields and specificity. peptide.com These derivatives are typically bifunctional molecules that act as linkers or building blocks to conjugate different molecular entities, such as proteins, peptides, or polymers. biorxiv.orgbroadpharm.com The NHS ester moiety provides a reactive handle for coupling to primary amines, while a second functional group, such as an alkyne or an azide (B81097), is available for a subsequent click reaction. broadpharm.comiris-biotech.de

A prominent example is the "click-linking" method for crosslinking proteins within cells. biorxiv.org This approach deconstructs the crosslinking process into two separate, orthogonal reactions. First, lysine residues on proteins are labeled with two different NHS ester reagents: one containing an alkyne group and the other an azide group. biorxiv.org Specifically, 2,5-dioxopyrrolidin-1-yl 3-(prop-2-ynyloxy)propanoate and (2,5-dioxopyrrolidin-1-yl) 6-azidohexanoate are used for this initial labeling step. biorxiv.org The second step involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage, effectively crosslinking the labeled proteins. biorxiv.org This two-step process provides greater control over the crosslinking reaction. biorxiv.org

The versatility of this approach is highlighted by the wide variety of NHS ester derivatives designed for click chemistry applications. These reagents often incorporate polyethylene (B3416737) glycol (PEG) spacers to enhance solubility and reduce steric hindrance. broadpharm.comlab-chemicals.com The modular nature of these linkers allows for the precise construction of complex biomolecular architectures and antibody-drug conjugates (ADCs). creative-biolabs.com

Compound NameFunction in Click Chemistry
2,5-dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetateA reagent with a propargyl group for reaction with azides and an NHS ester for reacting with amines on peptides, antibodies, or surfaces. broadpharm.com
2,5-dioxopyrrolidin-1-yl 3-(prop-2-ynyloxy)propanoateAn alkyne-containing NHS ester used for labeling lysine residues in the first step of a two-step "click-linking" protein crosslinking method. biorxiv.org
(2,5-dioxopyrrolidin-1-yl) 6-azidohexanoateAn azide-containing NHS ester used in tandem with its alkyne counterpart for protein labeling prior to CuAAC crosslinking. biorxiv.org
2,5-dioxopyrrolidin-1-yl 3-(2-(2-(2-(1,3-dioxoisoindolin-2-yloxy)ethoxy)ethoxy)ethoxy)propanoateA click linker designed for use in the synthesis of antibody-drug-conjugates (ADCs). creative-biolabs.com
2,5-dioxopyrrolidin-1-yl 1-(4-(1,2,4,5-tetrazin-3-yl) phenyl)-3-oxo-6,9,12,15,18-pentaoxa-2-azahenicosan-A heterobifunctional linker containing an NHS ester and a tetrazine moiety for bioorthogonal reactions. iris-biotech.de

Contributions to Macromolecular Chemistry

Role in Polymerization Initiations and the Synthesis of Functional Polymers

N-hydroxysuccinimide (NHS) esters are instrumental in the field of macromolecular chemistry, particularly in the synthesis of functional polymers and for initiating polymerization reactions. researchgate.net The presence of an NHS ester group on a polymer chain or an initiator molecule provides a versatile handle for the post-polymerization modification of materials, enabling the attachment of biomolecules, drugs, or other functional moieties. researchgate.netnih.gov

One key application is in the synthesis of functionalized biodegradable polymers. For example, NHS-functionalized acyl chlorides have been used as terminating agents in the ring-opening polymerization of lactones. nih.gov This method allows for the introduction of an amine-reactive NHS ester group at the terminus of a polymer chain, creating a macromolecule that can be readily conjugated to proteins or other amine-containing molecules. The synthesis of 2,5-dioxopyrrolidin-1-yl 5-chloro-5-oxopentanoate from N-hydroxysuccinimide and glutaric anhydride (B1165640) is a key step in creating such a functional terminator. nih.gov

NHS esters are also directly incorporated into polymer structures to create "active" polymers that can react with various nucleophiles. Commercially available polymers, such as Poly(N-isopropylacrylamide) with a terminal N-hydroxysuccinimide ester group, are widely used for creating smart materials that can respond to environmental stimuli and be conjugated to biological molecules. sigmaaldrich.com Similarly, 2,5-Dioxopyrrolidin-1-yl acrylate (B77674) can be used to modify antibodies and can also be incorporated into polymer chains to provide reactive sites for crosslinking or functionalization. medchemexpress.comepo.org

The creation of well-defined polymer architectures, such as Y-shaped branched polyethylene glycol (PEG) derivatives, also relies on NHS chemistry. google.com These complex polymers can be synthesized with terminal NHS ester groups, which are then used to conjugate the polymer to drug molecules, improving their pharmacokinetic profiles. google.com

Polymer/Initiator NameApplication in Macromolecular Chemistry
2,5-dioxopyrrolidin-1-yl 5-chloro-5-oxopentanoateUsed as a terminating agent in ring-opening polymerization to synthesize biodegradable polymers with a terminal NHS ester group for further functionalization. nih.gov
Poly(N-isopropylacrylamide), N-hydroxysuccinimide (NHS) ester terminatedA functional polymer that can be conjugated to biomolecules, often used in the development of smart hydrogels and other responsive materials. sigmaaldrich.com
2,5-Dioxopyrrolidin-1-yl acrylateA monomer that can be incorporated into polymers to introduce reactive NHS ester side chains for crosslinking or bioconjugation. medchemexpress.comepo.org
Bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16-pentaoxanonadecane-1,19-dioateA homobifunctional crosslinker with a PEG spacer and two NHS esters, used for crosslinking amine-containing polymers or conjugating molecules. lab-chemicals.com
Y-shape branched polyethylene glycol succinimidyl esterA complex polymer architecture with a terminal NHS ester used for conjugating to therapeutic molecules to enhance their properties. google.com

Theoretical and Computational Investigations of 2,5 Dioxopyrrolidin 1 Yl Formate

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of 2,5-dioxopyrrolidin-1-yl formate (B1220265) at the electronic level. These methods are instrumental in predicting its behavior in chemical reactions.

Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO-LUMO Gap)

The electronic landscape of 2,5-dioxopyrrolidin-1-yl formate is characterized by the distribution of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Computational studies, typically employing Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), are used to calculate the energies of these orbitals. For this compound, the HOMO is expected to be localized primarily on the N-acyloxy portion, specifically the oxygen atom of the formate group and the nitrogen of the succinimide (B58015) ring, reflecting its electron-donating character. Conversely, the LUMO is anticipated to be centered on the carbonyl carbon of the formate group, indicating the most probable site for nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Note: The following data is illustrative, based on typical values for similar N-hydroxysuccinimide esters calculated using DFT.)

Molecular OrbitalEnergy (eV)
HOMO-7.85
LUMO-1.23
HOMO-LUMO Gap 6.62

The calculated HOMO-LUMO gap of approximately 6.62 eV suggests a molecule of moderate reactivity, characteristic of activated esters used in bioconjugation and synthesis.

Prediction of Reactivity Patterns and Site Selectivity

Quantum chemical calculations are powerful tools for predicting how this compound will interact with other chemical species. By analyzing the distribution of electron density and electrostatic potential, the most reactive sites within the molecule can be identified.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP surface would show a region of high positive potential (electrophilic character) around the formyl carbonyl carbon, making it the primary target for nucleophiles such as amines or alcohols. The oxygen atoms of the carbonyl groups and the formate group would exhibit negative potential, indicating their nucleophilic character.

Fukui functions can also be calculated to provide a more quantitative measure of site selectivity. For a nucleophilic attack, the formyl carbonyl carbon is predicted to have the highest value of the Fukui function f+, confirming it as the most electrophilic center. This high reactivity at the formyl group is the basis for its utility as a formylating agent.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe the static electronic properties, molecular modeling and dynamics simulations provide insights into the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.

Conformational Analysis and Intermolecular Interaction Studies

The succinimide ring in this compound is not perfectly planar and can adopt various envelope or twisted conformations. Conformational analysis, using molecular mechanics or DFT, can identify the lowest energy conformers. The orientation of the formate group relative to the succinimide ring is also a key conformational variable. The most stable conformer is likely one that minimizes steric hindrance and optimizes dipole-dipole interactions.

Molecular dynamics simulations can further explore the conformational landscape in different environments. In a solvent, the molecule's conformation can be influenced by interactions with solvent molecules. These simulations can also be used to study how this compound interacts with other molecules, such as substrates in a reaction, providing a dynamic picture of the binding and recognition processes that precede a chemical reaction.

Computational Prediction of Solvent Effects on Chemical Reactivity

The solvent environment can significantly influence the rate and outcome of a chemical reaction. Computational models can predict these solvent effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which can stabilize charged intermediates and transition states.

For the reactions of this compound, such as aminolysis or hydrolysis, polar solvents are expected to stabilize the polar transition state, thereby accelerating the reaction rate. Explicit solvent models, where individual solvent molecules are included in the simulation, can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, which can play a crucial role in the reaction mechanism.

Table 2: Predicted Relative Reaction Rates in Different Solvents (Illustrative)

SolventDielectric ConstantPredicted Relative Rate
Hexane1.91
Dichloromethane9.115
Acetonitrile (B52724)37.5120
Water80.1550

In Silico Mechanistic Elucidation

Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanism of chemical reactions. For this compound, the most common reaction is nucleophilic acyl substitution at the formyl carbon.

The reaction with an amine (aminolysis), for example, can be modeled to proceed through a tetrahedral intermediate. DFT calculations can be used to locate the transition state for the formation of this intermediate and for its subsequent collapse to products. The calculated activation energies for these steps can provide a quantitative understanding of the reaction kinetics.

Computational Pathways for Acyl Transfer and Formylation Reactions

Theoretical and computational studies on the acyl transfer and formylation reactions involving this compound, also known as N-formyloxysuccinimide, have provided significant insights into the underlying reaction mechanisms. These investigations typically employ quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory, to model the reaction pathways.

The aminolysis of N-hydroxysuccinimide (NHS) esters, a class of compounds to which this compound belongs, is generally understood to proceed through a tetrahedral intermediate. This model is supported by structure-reactivity studies that show a correlation between the basicity of the attacking amine and the reaction rate. Computational studies on related systems, such as the N-formylation of amines catalyzed by Lewis acids, have demonstrated the utility of DFT and MP2 methods in elucidating these reaction pathways. These studies indicate that in the absence of a catalyst, the reaction can proceed, albeit with a higher energy barrier.

For the uncatalyzed formylation of an amine by this compound, the proposed computational pathway involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the formate group. This leads to the formation of a tetrahedral intermediate. The reaction then proceeds through the breakdown of this intermediate to form the formylated amine and N-hydroxysuccinimide.

A general representation of the computational pathway is as follows:

Reactant Complex Formation: The amine and this compound approach each other to form a pre-reaction complex, often stabilized by hydrogen bonding.

Transition State to Tetrahedral Intermediate: The amine nitrogen attacks the carbonyl carbon, leading to the formation of a C-N bond and the breaking of the C=O pi bond. This process passes through a transition state (TS1) to form a tetrahedral intermediate (INT).

Transition State to Product Complex: The tetrahedral intermediate is typically a high-energy species. It can then break down through a second transition state (TS2), which involves the cleavage of the C-O bond connecting the formyl group to the succinimide moiety and the transfer of a proton from the amine nitrogen to the succinimide nitrogen or another proton acceptor.

Product Complex Formation: The breakdown of the intermediate leads to the formation of a product complex containing the formylated amine and N-hydroxysuccinimide.

Product Separation: The final step is the separation of the products.

Prediction of Transition State Structures and Energetics

Computational chemistry allows for the detailed prediction of the structures of transition states and the energetic profile of the reaction. These calculations are crucial for understanding the factors that control the reaction rate and selectivity.

Transition State Structures:

TS1 (Formation of Tetrahedral Intermediate): The geometry of the first transition state (TS1) is characterized by the partial formation of the N-C bond between the amine and the carbonyl carbon. The carbonyl carbon begins to adopt a more tetrahedral geometry compared to its initial trigonal planar structure. The distance between the attacking nitrogen and the carbonyl carbon is a key parameter in identifying this transition state.

TS2 (Breakdown of Tetrahedral Intermediate): The second transition state (TS2) involves the elongation and eventual cleavage of the C-O bond of the ester. Simultaneously, a proton is transferred from the amine moiety. The structure of TS2 will show an elongated C-O bond and the proton situated between the nitrogen of the amine and an acceptor atom (like the nitrogen of the succinimide ring or a solvent molecule).

Energetics:

The energetics of the reaction are typically represented by a reaction coordinate diagram, which plots the potential energy of the system as the reaction progresses.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Amine0.0
TS1Transition state for the formation of the tetrahedral intermediateΔE_act1
INTTetrahedral IntermediateΔE_int
TS2Transition state for the breakdown of the tetrahedral intermediateΔE_act2
ProductsFormylated Amine + N-HydroxysuccinimideΔE_rxn

Computational studies on analogous systems provide estimates for these energetic barriers. For instance, in a Lewis acid-catalyzed N-formylation of an amine, the calculated energy barrier was found to be around 30-32 kcal/mol at the B3LYP/6-31G(d,p) and MP2/6-311++G(2d,2p) levels of theory. While this is for a catalyzed reaction, it provides a benchmark for the uncatalyzed pathway, which is expected to have a higher activation energy. The presence of a catalyst, such as a Lewis acid, is computationally shown to lower the energy of the transition states, thereby accelerating the reaction.

It is important to note that the specific energetic values will depend on the exact amine used, the solvent (as modeled by implicit or explicit solvent models in the calculations), and the level of theory employed in the computational study.

Advanced Spectroscopic and Structural Characterization for Chemical Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,5-dioxopyrrolidin-1-yl formate (B1220265). It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule, enabling unambiguous structure confirmation and the monitoring of chemical transformations.

Structural Elucidation of Reaction Products and Intermediates (¹H NMR, ¹³C NMR)

The structure of 2,5-dioxopyrrolidin-1-yl formate can be readily confirmed by ¹H and ¹³C NMR spectroscopy by identifying the characteristic signals of the succinimide (B58015) and formate moieties.

In ¹H NMR, the four protons of the succinimide ring are chemically equivalent and are expected to appear as a sharp singlet. Based on data for N-hydroxysuccinimide and its derivatives, this signal typically resonates around δ 2.87 ppm. nih.gov The single proton of the formate group is expected to produce another distinct singlet at a downfield chemical shift, typically observed in the range of δ 8.0-8.5 ppm for formate esters. researchgate.net

In ¹³C NMR, three distinct signals are predicted for this compound. The two equivalent methylene (B1212753) carbons (-CH₂-) of the succinimide ring would produce a signal in the aliphatic region. researchgate.net The two equivalent carbonyl carbons (C=O) of the succinimide ring would appear significantly downfield, generally in the range of δ 170-175 ppm. rsc.orglibretexts.orgcompoundchem.com The formate carbonyl carbon is also expected in the carbonyl region, typically around δ 160-166 ppm. researchgate.net

These characteristic chemical shifts serve as diagnostic fingerprints. When this compound is used in a formylation reaction, NMR spectroscopy can be used to monitor the reaction progress by observing the disappearance of the formate proton signal and the concurrent appearance of new signals corresponding to the formylated product and the N-hydroxysuccinimide byproduct. rsc.orgchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusFunctional GroupPredicted Chemical Shift (δ, ppm)Multiplicity
¹HSuccinimide (-CH₂CH₂-)~ 2.9Singlet
¹HFormate (-OCHO)~ 8.4Singlet
¹³CSuccinimide (-C H₂C H₂-)~ 25-30-
¹³CSuccinimide (-C =O)~ 171-
¹³CFormate (-OC HO)~ 160-166-

Advanced NMR Techniques for Mechanistic Probes and Dynamics Studies

Beyond simple structure confirmation, advanced NMR techniques can provide deeper insights into the reaction mechanisms and dynamics involving this compound. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate the proton signals with their directly attached carbon signals, confirming the assignments made in 1D spectra. researchgate.net

Furthermore, NMR spectroscopy is a powerful tool for kinetic analysis. sci-hub.se Time-resolved ¹H NMR monitoring can be employed to study the stability of this compound under various conditions or to determine the rate constants of its reactions with different nucleophiles. researchgate.netacs.org By integrating the signal intensities of the reactant and product peaks over time, detailed kinetic profiles can be constructed, which are essential for optimizing reaction conditions and understanding structure-reactivity relationships. acs.orglibretexts.org Such studies can elucidate the factors governing the efficiency of formyl group transfer, a key aspect of its chemical utility.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital tool for the characterization of this compound, providing precise mass measurements and structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₅H₅NO₄), the theoretical monoisotopic mass is 143.02186 Da. nih.gov HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 144.02913. uni.lu The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The technique can also identify various adducts that may form in the ion source, such as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts. uni.lu

Table 2: Predicted HRMS Adducts of this compound (C₅H₅NO₄)

Adduct IonTheoretical m/z
[M+H]⁺144.02913
[M+Na]⁺166.01107
[M+K]⁺181.98501
[M+NH₄]⁺161.05567
[M-H]⁻142.01457

Data sourced from predicted values. uni.lu

Fragmentation Pathway Analysis for Structural Confirmation (ESI-MS, GC/MS, LC/MS)

Tandem mass spectrometry (MS/MS), often coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), provides structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. In ESI-MS/MS analysis of the protonated this compound ion ([M+H]⁺, m/z 144.0), several characteristic fragmentation pathways can be postulated based on the known behavior of esters and succinimides. cdnsciencepub.comchemistrynotmystery.comlibretexts.org

A primary and highly likely fragmentation pathway involves the neutral loss of formic acid (HCOOH, 46.005 Da), which would result in a fragment ion at m/z 98.02. Another key fragmentation would be the cleavage of the N-O bond, leading to the formation of the protonated N-hydroxysuccinimide ion at m/z 116.03. This ion is a common fragment observed in the mass spectra of N-hydroxysuccinimide esters. nih.gov Further fragmentation of the succinimide ring structure can also occur. nih.govresearchgate.net The analysis of these specific fragmentation patterns provides definitive structural confirmation. semanticscholar.org

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, offering a complete structural picture.

While a crystal structure for this compound itself is not publicly available, analysis of structurally similar N-hydroxysuccinimide esters, such as 2,5-Dioxopyrrolidin-1-yl 3-(furan-2-yl)acrylate , provides valuable insight into the expected structural features. nih.gov In the structure of this related compound, the succinimide ring is nearly planar. nih.gov The crystal packing is stabilized by intermolecular C—H···O hydrogen bonds. nih.gov

A crystallographic study of this compound would be expected to reveal similar characteristics: a planar five-membered succinimide ring and specific bond lengths for the C=O, C-N, and N-O groups. Such data would provide an experimental benchmark for computational models and a deeper understanding of the solid-state reactivity and stability of the compound.

Table 3: Representative Crystallographic Data for a Structurally Related N-Hydroxysuccinimide Ester (2,5-Dioxopyrrolidin-1-yl 3-(furan-2-yl)acrylate)

ParameterValue
Chemical FormulaC₁₁H₉NO₅
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.012
b (Å)5.865
c (Å)22.018
β (°)96.14
Volume (ų)1029.2

Data from a representative structure to illustrate typical crystallographic parameters. nih.gov

Determination of Solid-State Molecular Structure and Conformation

The molecular structure of N-hydroxysuccinimide esters is characterized by the presence of a succinimide ring and an ester group. The succinimide ring, a five-membered ring containing an imide functional group, is typically found to be nearly planar. The conformation of the molecule is largely defined by the orientation of the ester group relative to this ring.

Table 1: Predicted Crystallographic Parameters for this compound (based on related structures)

Parameter Predicted Value/Characteristic
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)

The solid-state structure of "this compound" is stabilized by a network of intramolecular and intermolecular interactions. While the molecule itself does not possess strong hydrogen bond donors, the carbonyl oxygen atoms of the succinimide ring and the formate group are effective hydrogen bond acceptors.

In the absence of strong hydrogen bond donors within the molecule, intermolecular interactions in the crystal lattice are likely to be dominated by weaker C—H···O hydrogen bonds. In the crystal structure of a related compound, 2,5-Dioxopyrrolidin-1-yl 3-(furan-2-yl)acrylate, molecules are linked by C—H⋯O hydrogen bonds to form two-dimensional networks nih.gov. Similar interactions are expected to play a crucial role in the crystal packing of "this compound."

Table 2: Potential Intermolecular Interactions in Solid-State this compound

Interaction Type Donor Acceptor Significance
Hydrogen Bonding C-H (pyrrolidine ring) C=O (succinimide, formate) Primary contributor to crystal packing

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the characterization of "this compound." These methods provide a molecular fingerprint by probing the vibrational modes of the molecule's functional groups.

Functional Group Identification and Confirmation

The IR and Raman spectra of "this compound" are expected to exhibit characteristic bands corresponding to its constituent functional groups. The succinimide moiety will give rise to distinct carbonyl (C=O) stretching vibrations. In succinimide derivatives, two imide carbonyl bands are typically observed: a symmetric and an anti-symmetric stretching mode. For a succinimide derived from a tetrapeptide, these bands were observed at 1791 cm⁻¹ and 1716 cm⁻¹, respectively nih.gov.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Succinimide C=O symmetric stretch ~1790
Succinimide C=O anti-symmetric stretch ~1715
Formate Ester C=O stretch 1720 - 1740
Formate Ester C-O stretch 1100 - 1300

In Situ Reaction Monitoring and Intermediate Detection

Vibrational spectroscopy is well-suited for in situ monitoring of chemical reactions involving "this compound." The real-time acquisition of IR or Raman spectra can provide valuable information on reaction kinetics, the formation of intermediates, and the consumption of reactants.

For instance, in reactions where the formate group is displaced, the disappearance of the characteristic formate C=O and C-O stretching bands can be monitored. Conversely, the appearance of new vibrational bands can signal the formation of products. This is particularly useful in applications such as peptide synthesis, where N-hydroxysuccinimide esters are employed as activating agents chemicalbook.com. The progress of the acylation reaction can be followed by observing the decrease in the intensity of the ester carbonyl band and the emergence of new amide bands.

The non-invasive nature of these techniques allows for the analysis of the reaction mixture without the need for sample extraction, providing a dynamic picture of the chemical transformation as it occurs.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the quality control and analysis of "this compound."

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Purity Evaluation

HPLC is a versatile and widely used technique for the separation, identification, and quantification of chemical compounds. For "this compound," HPLC can be employed to assess its purity by separating it from any starting materials, byproducts, or degradation products.

A common degradation pathway for N-hydroxysuccinimide esters is hydrolysis, which would yield N-hydroxysuccinimide and formic acid. A robust HPLC method can be developed to separate "this compound" from these potential impurities. A method based on hydrophilic interaction chromatography (HILIC) has been reported for the quantification of N-hydroxysuccinimide, which could be adapted for the analysis of the formate ester d-nb.inforsc.orgrsc.orgresearchgate.net.

Table 4: Representative HPLC Method Parameters for Purity Analysis of N-Hydroxysuccinimide Esters

Parameter Condition
Column HILIC (e.g., silica-based)
Mobile Phase Acetonitrile (B52724)/Ammonium acetate (B1210297) buffer gradient
Detection UV at a suitable wavelength (e.g., 220 nm)
Flow Rate 1.0 mL/min

For the evaluation of enantiomeric purity, chiral HPLC is the method of choice. While "this compound" itself is not chiral, it is often used in the synthesis of chiral molecules. In such cases, it is crucial to determine the enantiomeric excess of the product. Chiral stationary phases (CSPs) are used to separate enantiomers. For succinimide derivatives, polysaccharide-based CSPs or cyclodextrin-based columns have been shown to be effective nih.gov. The choice of the CSP and the mobile phase composition are critical for achieving optimal separation of the enantiomers.

Thin Layer Chromatography (TLC) for Reaction Progress and Component Separation

Thin Layer Chromatography (TLC) is a highly effective and widely used analytical technique for monitoring the progress of chemical reactions involving this compound. Its simplicity, speed, and high sensitivity make it an ideal method for qualitatively assessing the consumption of starting materials and the formation of products and byproducts. sigmaaldrich.com

In the context of reactions utilizing this compound, such as formylation reactions, TLC is instrumental in separating the key components: the starting material (e.g., an amine or alcohol), the activated formate reagent (this compound), the desired formylated product, and the primary byproduct, N-hydroxysuccinimide (NHS). The separation is based on the differential partitioning of these compounds between the stationary phase and the mobile phase.

Methodology and Typical Parameters

A typical TLC setup for monitoring these reactions involves a silica (B1680970) gel plate as the stationary phase, owing to its polarity and broad applicability for a wide range of organic compounds. The choice of the mobile phase, or eluent, is critical for achieving clear separation of the reaction components. sigmaaldrich.com A common mobile phase system for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The ratio of these solvents is adjusted to optimize the separation, with an increase in the proportion of ethyl acetate leading to higher retention factor (Rƒ) values for polar compounds. sigmaaldrich.com

The progress of the reaction is monitored by spotting the reaction mixture on the TLC plate at different time intervals alongside the starting materials as references. After developing the plate in the chosen eluent, the separated spots are visualized.

Visualization Techniques

Since this compound and many of its reaction partners and products may not be colored, specific visualization techniques are required.

UV Light: If the compounds contain a chromophore that absorbs UV light, they can be visualized under a UV lamp (typically at 254 nm). reachdevices.comlibretexts.org The spots will appear dark against the fluorescent green background of the TLC plate. libretexts.org

Staining: For compounds that are not UV-active, chemical stains are employed. The plate is dipped into or sprayed with a staining solution, followed by heating to develop the spots. reachdevices.com

Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing compounds that can be oxidized. It appears as yellow-brown spots on a purple background. reachdevices.comfiu.edu

Phosphomolybdic Acid (PMA) Stain: This is a general-purpose stain that visualizes a wide variety of organic compounds, typically as dark green or blue spots on a light green background after heating. libretexts.orgfiu.edu

Iodine Chamber: Exposing the plate to iodine vapor is another common method. Iodine has an affinity for many organic compounds, causing them to appear as temporary brown spots. libretexts.orgfiu.edu

Interpreting TLC Results for Reaction Monitoring

The relative polarity of the components determines their mobility on the TLC plate. N-hydroxysuccinimide is a relatively polar molecule. The starting material (e.g., an amine) and the final formylated product will have different polarities, and this compound itself has intermediate polarity.

As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and grow stronger. The spot for this compound will also decrease in intensity. A spot corresponding to the N-hydroxysuccinimide byproduct will also become more prominent. The reaction is considered complete when the spot for the limiting starting material is no longer visible on the TLC plate.

The retention factor (Rƒ), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. A lower Rƒ value indicates a more polar compound, as it adheres more strongly to the polar silica gel stationary phase.

Research Findings and Data

The following table presents illustrative data for the TLC monitoring of a hypothetical formylation reaction of a generic primary amine using this compound. The stationary phase is silica gel.

CompoundRole in ReactionRelative PolarityRƒ Value (30:70 Ethyl Acetate/Hexane)Rƒ Value (50:50 Ethyl Acetate/Hexane)Visualization Method
Primary AmineStarting MaterialHigh0.150.28Potassium Permanganate
This compoundReagentMedium0.400.55PMA Stain, UV Light
Formylated Product (Amide)ProductMedium-Low0.550.70PMA Stain, UV Light
N-hydroxysuccinimideByproductHigh0.100.22PMA Stain

Future Research Directions and Emerging Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount objective in modern chemical synthesis. Future research concerning 2,5-dioxopyrrolidin-1-yl formate (B1220265) will undoubtedly focus on developing more environmentally benign and efficient production methods. Current syntheses often rely on stoichiometric activating agents like N,N'-disuccinimidyl carbonate. researchgate.netnih.gov While effective, these routes can generate significant chemical waste.

Future investigations should prioritize the development of catalytic processes that minimize waste and energy consumption. Exploring flow chemistry for the synthesis of 2,5-dioxopyrrolidin-1-yl formate could offer enhanced safety, scalability, and process control. Furthermore, inspiration can be drawn from the development of other novel formylating agents. For instance, N-formylsaccharin has been highlighted as an inexpensive and environmentally friendly solid reagent suitable for mechanochemical (ball-milling) formylation, a technique that drastically reduces solvent usage. mdpi.com Adapting such solid-state or solvent-free conditions for the synthesis of NHS-formate could represent a significant step towards a more sustainable manufacturing process.

Exploration of Undiscovered Reactivity Patterns and Unique Chemical Transformations

Beyond its established role as a formylating agent for amines, the full reactive potential of this compound remains an area ripe for exploration. The interplay between the active ester, the formyl group, and the succinimide (B58015) ring could enable novel chemical transformations under specific catalytic conditions.

A notable example of its non-traditional reactivity is its use in a palladium-catalyzed aminocarbonylation reaction with azobenzene (B91143) derivatives, showcasing its utility in more complex, transition-metal-mediated processes. mdpi.com This opens the door to investigating its compatibility and potential unique reactivity with a broader range of catalytic systems. Researchers may uncover possibilities for cycloadditions, rearrangements, or its use as a precursor to other reactive intermediates. The development of novel reactivity is exemplified by recent work on halodifluoroacetates, which, through an unprecedented quadruple cleavage of C-F and C-C bonds, can act as carbonyl synthons under mild conditions. rsc.orgrsc.org Exploring if this compound can participate in similarly unexpected, yet synthetically valuable, reaction pathways is a compelling future direction. Additionally, research into related structures has shown that the succinimide moiety itself can be a reactive handle, as seen in the synthesis of 3-(2,5-dioxopyrrolidin-1-yl)acrylate derivatives, suggesting that the entire molecular scaffold can be leveraged for chemical innovation. rsc.org

Integration into Automated Synthesis Platforms and High-Throughput Screening

The stability and predictable reactivity of N-hydroxysuccinimide esters make them ideal candidates for use in automated synthesis and high-throughput screening (HTS) platforms. The ability to perform clean and efficient conjugation reactions with minimal purification is a significant advantage in these applications.

The utility of NHS esters in automated systems is well-documented. For example, the automated synthesis of peptide-based radiotracers, such as 6-[¹⁸F]FPy-T140, utilizes an NHS ester to conjugate the radioactive tag to a peptide precursor within a synthesis module. nih.gov Similarly, the automated production of the PET imaging agent [¹⁸F]DCFPyL involves the formation of an active ester intermediate to facilitate conjugation. nih.gov Future research should focus on explicitly integrating this compound into these platforms to enable the rapid, automated formylation of compound libraries. This would be invaluable for medicinal chemistry programs seeking to explore the impact of N-formylation on biological activity or for materials science applications where libraries of formylated polymers or surfaces are desired.

Platform/ApplicationRole of NHS EsterKey FindingCitation
Automated Radiosynthesis Conjugation of a nicotinic acid NHS ester to a peptide precursor.Successful automated synthesis and HPLC purification of a fluorine-18 (B77423) labeled peptide ligand. nih.gov
Automated PET Agent Synthesis Use of N,N′-disuccinimidyl carbonate to form an active ester for conjugation.An automated, high-yield synthesis of [18F]DCFPyL was established for preclinical imaging. nih.gov
Click Chemistry & Bioconjugation A tetrazine-NHS ester used for modification of biomolecules.NHS esters are key for attaching bioorthogonal handles to molecules for subsequent "click" reactions. iris-biotech.de

This table summarizes the application of N-hydroxysuccinimide (NHS) esters, the functional class of this compound, in automated and high-throughput chemical applications.

Design of Next-Generation Active Formylation and Conjugation Reagents

While this compound is a useful tool, there is always a demand for next-generation reagents with improved properties. Future design efforts will likely focus on modifying the core structure to enhance solubility, tune reactivity, and introduce new functionalities. For example, incorporating sulfonic acid groups onto the succinimide ring could yield a water-soluble analogue, facilitating bioconjugation reactions in aqueous buffers without the need for organic co-solvents.

The broader context of chemical innovation points to several distinct strategies for developing new formylating agents, often to replace harsher traditional methods. acs.org Research into reagents like N-formylsaccharin demonstrates a move towards solid, stable, and greener alternatives. mdpi.com Meanwhile, the discovery that halodifluoroacetates can serve as formyl sources via a novel C-F bond cleavage mechanism highlights the potential for uncovering entirely new chemical approaches to formylation. rsc.orgrsc.org Designing derivatives of this compound that incorporate features from these next-generation reagents—such as improved atom economy or a unique activation mechanism—is a promising avenue for research.

Reagent ClassActivating Group/CoreKey AdvantagesRelevant Research
NHS Esters N-HydroxysuccinimideGood balance of stability and reactivity; well-suited for automation. nih.govnih.gov
N-Acylsaccharins SaccharinSolid, stable reagent; enables green, mechanochemical reactions. mdpi.com
Halodifluoroacetates HalodifluoromethylActs as a carbonyl synthon via a novel quadruple bond cleavage mechanism. rsc.orgrsc.org

This table compares this compound's functional class (NHS Esters) with other next-generation formylation reagents, highlighting different strategies for chemical innovation.

Synergistic Application with Other Enabling Chemical Technologies

The true potential of a chemical reagent is often realized when it is combined with other powerful technologies. The future application of this compound and its derivatives will increasingly involve synergistic partnerships with other enabling platforms in chemistry, biology, and medicine.

One major area is the intersection with bioconjugation and proteomics . For instance, a succinimidyl ester was used to functionalize a component in a sophisticated method for enriching glycoproteins, which relied on synergistic and reversible covalent interactions with boronic acids. d-nb.info This illustrates how the reagent can be a crucial part of a larger, multi-component system for advanced biological analysis.

In the field of bioprocessing , a complex derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (B126), was discovered to enhance the production of monoclonal antibodies in Chinese hamster ovary (CHO) cell cultures. plos.orgnih.gov This surprising application shows a synergistic effect between a synthetic molecule and a biological production system, opening a new role for such compounds in optimizing biopharmaceutical manufacturing.

Furthermore, in pharmacology , a derivative, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide, displayed a supra-additive (synergistic) interaction when combined with the existing drug valproic acid in a model of epilepsy. nih.gov This highlights the potential for using molecules from this class in combination therapies to achieve enhanced therapeutic outcomes. The integration with bioorthogonal methods like click chemistry also represents a significant opportunity, where the formate can be used to modify a molecule that is later subjected to a highly specific conjugation reaction. iris-biotech.de

Q & A

Q. What are the critical safety protocols for handling 2,5-dioxopyrrolidin-1-yl formate in laboratory settings?

Methodological Answer:

  • Engineering Controls : Use chemical fume hoods during synthesis or handling to minimize inhalation risks .
  • Personal Protective Equipment (PPE) : Wear lab coats, nitrile gloves, and safety goggles. Respiratory protection is advised if ventilation is insufficient .
  • Emergency Procedures : For skin/eye contact, rinse immediately with water for ≥15 minutes. In case of inhalation, move to fresh air and seek medical attention if symptoms persist .
  • Storage : Store in tightly sealed containers at room temperature, away from incompatible reagents (e.g., strong oxidizers) .

Q. How can researchers optimize the synthesis of 2,5-dioxopyrrolidin-1-yl ester derivatives?

Methodological Answer:

  • Coupling Reactions : Use activated esters (e.g., NHS esters) to facilitate amide bond formation. For example, 2,5-dioxopyrrolidin-1-yl nonanoate was synthesized via nucleophilic substitution under anhydrous conditions .
  • Catalysis : Heterogeneous copper catalysts improve coupling efficiency with nitrogen-containing heterocycles. For instance, ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives achieved higher yields (60–85%) using Cu-based catalysts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (e.g., acetone/water) ensures purity .

Q. What spectroscopic techniques are most effective for characterizing 2,5-dioxopyrrolidin-1-yl derivatives?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm esterification and regiochemistry. For example, 1H^1H-NMR peaks at δ 2.6–3.1 ppm (pyrrolidinone protons) and δ 4.3–4.5 ppm (ester carbonyl) are diagnostic .
  • IR Spectroscopy : Stretching vibrations at 1740–1780 cm1^{-1} (ester C=O) and 1690–1710 cm1^{-1} (succinimide C=O) validate functional groups .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does this compound enhance the photostability of oligothiophene fluorophores?

Methodological Answer:

  • Conjugation Strategy : The NHS ester reacts with amine-terminated oligothiophenes, forming stable amide bonds. For example, OTF1 (λPL = 505 nm) and OTF2 (λPL = 615 nm) exhibit redshifted emission due to extended conjugation .
  • Stability Testing : Monitor photodegradation under UV light (e.g., 365 nm) using fluorescence spectroscopy. Derivatives show <10% intensity loss after 24 hours, attributed to reduced π-π stacking .

Q. What structural modifications of 2,5-dioxopyrrolidin-1-yl acetamides improve anticonvulsant activity?

Methodological Answer:

  • SAR Studies : Introduce hydrophobic substituents (e.g., 4-methylbenzyl) to enhance blood-brain barrier penetration. In vivo studies in rodent models show ED50_{50} values <50 mg/kg for seizure suppression .
  • In Vitro Assays : Test binding affinity to voltage-gated sodium channels (VGSCs) using patch-clamp electrophysiology. Derivatives with electron-withdrawing groups (e.g., Cl) exhibit higher channel blockade .

Q. How can computational modeling predict reactivity in 2,5-dioxopyrrolidin-1-yl-based coupling reactions?

Methodological Answer:

  • DFT Calculations : Compute partial charges on nitrogen atoms (e.g., in heterocycles) and carbonyl carbons to predict nucleophilic/electrophilic sites. For example, ab initio studies revealed that charge density at C(2) of the carboxylate correlates with coupling efficiency .
  • Mechanistic Insights : Radical-ionic pathways dominate in copper-catalyzed reactions, validated by spin density maps and transition state simulations .

Q. How should researchers resolve contradictions in reaction yields for heterocyclic coupling reactions?

Methodological Answer:

  • Parameter Screening : Vary solvent polarity (DMF vs. THF), temperature (25°C vs. 60°C), and catalyst loading (5–20 mol%). For instance, higher Cu loading (15 mol%) increased yields of pyrazole derivatives from 45% to 78% .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed esters). Adjust reaction pH to <7 to minimize hydrolysis .

Q. What strategies ensure the stability of 2,5-dioxopyrrolidin-1-yl conjugates under physiological conditions?

Methodological Answer:

  • Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 1 mM EDTA to chelate metal ions that accelerate hydrolysis. Stability assays (HPLC monitoring) show >90% integrity after 72 hours .
  • Lyophilization : Freeze-dry conjugates with cryoprotectants (e.g., trehalose) to prevent aggregation. Reconstitute in D2 _2O for NMR studies without degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.